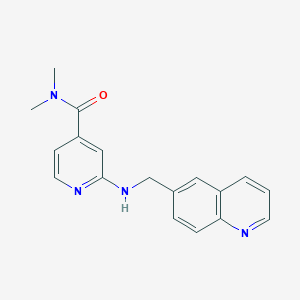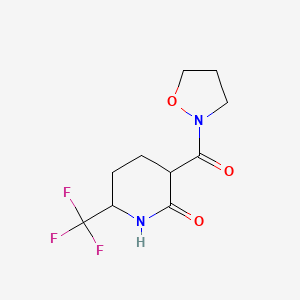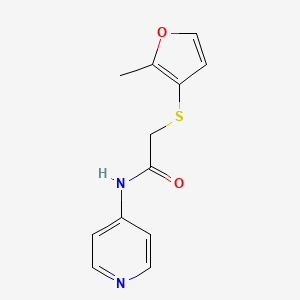![molecular formula C14H19FN6O B7632997 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632997.png)
4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide, also known as Compound A, is a novel small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of tetrazole-containing benzamides and has shown promising results in preclinical studies.
作用机制
The exact mechanism of action of 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A is not fully understood yet. However, it has been proposed that 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A can induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. By inhibiting NF-κB, 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A can reduce the production of pro-inflammatory cytokines. The cardioprotective effects of 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A are thought to be due to its ability to activate the protein kinase B (Akt) signaling pathway, which is involved in the regulation of cell survival and growth.
Biochemical and Physiological Effects:
4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A has been shown to have several biochemical and physiological effects. In preclinical studies, 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A has been found to improve cardiac function and reduce myocardial infarction size in animal models of myocardial infarction.
实验室实验的优点和局限性
One of the advantages of using 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A in lab experiments is its potency and selectivity. 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A has been shown to have potent anticancer and anti-inflammatory effects, which make it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A in lab experiments is its solubility. 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A has low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the development of 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to further investigate the mechanism of action of 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A to better understand its biological effects. Furthermore, future studies can focus on the development of more soluble derivatives of 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A for in vivo experiments. Finally, clinical trials can be conducted to evaluate the safety and efficacy of 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A as a therapeutic agent for various diseases.
Conclusion:
4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A is a novel small molecule that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its potent anticancer, anti-inflammatory, and cardioprotective effects make it a promising candidate for further development as a therapeutic agent. Further research is needed to optimize the synthesis method, investigate the mechanism of action, and develop more soluble derivatives of 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A for in vivo experiments. Clinical trials can be conducted to evaluate the safety and efficacy of 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A as a therapeutic agent for various diseases.
合成方法
The synthesis of 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A involves a multistep process that starts with the reaction of 2-fluorobenzoyl chloride with N-methyl-N-(2-hydroxyethyl)amine to form the intermediate. This intermediate is then reacted with 2-(2H-tetrazol-5-yl)propylamine to form the final product, 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A. The synthesis method has been optimized to yield the compound with high purity and yield.
科学研究应用
4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. Preclinical studies have shown that 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide A has been found to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
属性
IUPAC Name |
4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN6O/c1-9(13-16-18-19-17-13)8-21(4)14(22)11-6-5-10(20(2)3)7-12(11)15/h5-7,9H,8H2,1-4H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXMLGFVQPCRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=C(C=C(C=C1)N(C)C)F)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[(6-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7632923.png)
![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632925.png)
![2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone](/img/structure/B7632936.png)
![N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632937.png)

![N-methyl-2-pyridin-4-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7632953.png)
![2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7632957.png)

![N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632971.png)
![1-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7632983.png)
![5-(2,3-dimethoxyphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7632985.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)